4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole
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Overview
Description
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a chlorine atom, a methoxymethyl group, and a propyl group attached to the pyrazole ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-(methoxymethyl)-1H-pyrazole with a propylating agent in the presence of a base. The reaction conditions often involve solvents like acetonitrile or toluene and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in polar solvents like ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazoles with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: Known for its disinfectant properties.
4-chloro-3,5-dimethylphenol: Used as an antiseptic and preservative.
Uniqueness
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-3-(methoxymethyl)-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-3-4-11-5-7(9)8(10-11)6-12-2/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVASSJGAKBEUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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